3-(Trifluoromethylamino)benzoyl fluoride
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Overview
Description
3-(Trifluoromethylamino)benzoyl fluoride is a chemical compound with the molecular formula C8H5F4NO and a molecular weight of 207.12 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often uses cesium fluoride as the primary fluorine source, facilitating the rapid generation of N-trifluoromethyl® [NCF3®] anions .
Industrial Production Methods
Industrial production of trifluoromethylated compounds often employs a modular flow platform that streamlines the synthesis of heteroatom-CF3 motifs. This method uses readily available organic precursors in combination with cesium fluoride, offering a more environmentally friendly synthesis with potential scalability in manufacturing processes .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethylamino)benzoyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the trifluoromethyl group or other functional groups on the aromatic ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include cesium fluoride, molecular chlorine, and various organic precursors . Reaction conditions often involve radical intermediates and may require specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical trifluoromethylation can produce various trifluoromethylated aromatic compounds .
Scientific Research Applications
3-(Trifluoromethylamino)benzoyl fluoride has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with unique properties, such as increased hydrophobicity and metabolic stability.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylamino)benzoyl fluoride involves the interaction of its trifluoromethyl group with molecular targets. The electron-withdrawing nature of the fluorine atoms induces a strong polarization of neighboring groups, increasing local hydrophobicity and oxidation resistance . These properties enhance the compound’s efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzotrifluoride: Another trifluoromethylated aromatic compound used in pharmaceuticals and agrochemicals.
4-Chlorobenzotrifluoride: Used as a starting material for herbicides and other agrochemicals.
Uniqueness
3-(Trifluoromethylamino)benzoyl fluoride is unique due to its specific combination of a trifluoromethyl group and a benzoyl fluoride moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-(trifluoromethylamino)benzoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-7(14)5-2-1-3-6(4-5)13-8(10,11)12/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZDYLIZGMTTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(F)(F)F)C(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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